molecular formula C8H8ClNO2 B13980729 5-Chloro-2-hydroxy-N-methylbenzamide

5-Chloro-2-hydroxy-N-methylbenzamide

Cat. No.: B13980729
M. Wt: 185.61 g/mol
InChI Key: GMFBXDUNANTIIL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, featuring a chlorine atom at the fifth position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods such as high-performance liquid chromatography (HPLC) is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 5-chloro-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the methyl group on the nitrogen atom.

    2-Hydroxy-N-methylbenzamide: Lacks the chlorine atom at the fifth position.

    5-Chloro-N-methylbenzamide: Lacks the hydroxyl group at the second position.

Uniqueness

5-Chloro-2-hydroxy-N-methylbenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group on the benzene ring, along with the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8ClNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)

InChI Key

GMFBXDUNANTIIL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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